molecular formula C18H24ClN3O2 B1402406 3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid methylamide hydrochloride CAS No. 1229627-54-6

3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid methylamide hydrochloride

Cat. No. B1402406
CAS RN: 1229627-54-6
M. Wt: 349.9 g/mol
InChI Key: QMZHPJNMAVQFPS-UHFFFAOYSA-N
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Description

“(3-p-Tolyl-isoxazol-5-yl)-methanol” is a heterocyclic organic compound with the molecular formula C11H11NO2 . It has a molecular weight of 189.21 .


Molecular Structure Analysis

The molecular structure of “(3-p-Tolyl-isoxazol-5-yl)-methanol” includes an isoxazole ring attached to a methylphenyl group .


Physical And Chemical Properties Analysis

“(3-p-Tolyl-isoxazol-5-yl)-methanol” has a molecular weight of 189.21 . More detailed physical and chemical properties were not available in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • Researchers have synthesized various derivatives and analogs of isoxazole compounds, including those similar to 3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid methylamide hydrochloride, for exploring their chemical properties and potential applications. For example, studies have reported the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates as scaffolds for highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles (Ruano, Fajardo, & Martín, 2005).

Potential in Drug Design and Medicinal Chemistry

  • The synthesis and investigation of isoxazole derivatives have been central in medicinal chemistry for developing new pharmacological agents. For instance, compounds like 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides, which bear structural similarities to the target compound, have been synthesized and shown to possess potent antiproliferative activity on human cancer cell lines (Cankara Pirol et al., 2014).

Application in Pharmacokinetics and Drug Metabolism Studies

  • Studies involving similar compounds, like flumatinib, which is a tyrosine kinase inhibitor, contribute to understanding the metabolism and pharmacokinetics of new drug candidates. These studies identify the main metabolic pathways of these compounds in humans after oral administration (Gong et al., 2010).

Exploration of Biological and Pharmacological Properties

  • The chemical structure of isoxazole derivatives, like the target compound, makes them of interest in exploring biological activities. For example, studies have investigated the antimicrobial activity of new pyridine derivatives, providing insights into their potential therapeutic uses (Patel, Agravat, & Shaikh, 2011).

Future Directions

“(3-p-Tolyl-isoxazol-5-yl)-methanol” is offered for experimental and research use . It’s possible that future research could explore its potential applications in various fields.

properties

IUPAC Name

N-methyl-3-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]piperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2.ClH/c1-13-4-6-14(7-5-13)16-10-15(23-21-16)11-18(17(22)19-2)8-3-9-20-12-18;/h4-7,10,20H,3,8-9,11-12H2,1-2H3,(H,19,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZHPJNMAVQFPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)CC3(CCCNC3)C(=O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid methylamide hydrochloride
Reactant of Route 2
3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid methylamide hydrochloride
Reactant of Route 3
3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid methylamide hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid methylamide hydrochloride
Reactant of Route 5
3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid methylamide hydrochloride
Reactant of Route 6
3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid methylamide hydrochloride

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